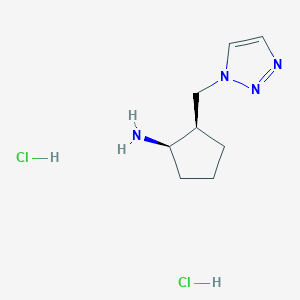

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride, also known as TACN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Physico-chemical Properties

A study by Safonov (2018) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, noting their pharmacological potential due to low toxicity and high reactivity (Safonov, 2018).

Derivatives Synthesis

Kiselyov et al. (2009) focused on synthesizing novel classes of compounds, including triazol-1-ylmethyl derivatives, which showed significant activity in enzymatic and cellular assays (Kiselyov et al., 2009).

Antitumor and Antimicrobial Properties

Antitumor Activities

Research by Ahmed et al. (2014) involved synthesizing triazolo[1,5-a]pyrimidine derivatives, demonstrating potent anti-tumor cytotoxic activity in vitro (Ahmed, O. Ahmed, A. Abdelhamid, 2014).

Antifungal Activities

Ogura et al. (1999) synthesized 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, including triazole derivatives, showing strong antifungal activities in vitro (Ogura et al., 1999).

Antimicrobial Activities

Idrees, Kola, and Siddiqui (2019) reported on the synthesis and antimicrobial activities of novel triazolothiadiazoles integrated with benzofuran and pyrazole moieties (Idrees, Kola, Siddiqui, 2019).

Biological Applications

Synthesis of Pyrrolidine Derivatives

A study by Prasad et al. (2021) involved synthesizing N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting their biological significance (Prasad et al., 2021).

Antihypertensive Agents

Meyer et al. (1989) synthesized a series of 1,2,4-triazol-3-amines, demonstrating their potential as antihypertensive agents (Meyer et al., 1989).

Synthetic Approaches and Novel Compounds

Novel Synthetic Approach

Bai et al. (2015) developed an aerobic oxidative cycloaddition process for synthesizing 1,2,3-triazoles under metal-free and azide-free conditions (Bai et al., 2015).

Library of N,N-Bis-Triazol-1-ylmethyl-amino Compounds

A study by Al Bay et al. (2010) synthesized a new library of N,N-bis(triazol-1-ylmethyl)amines, showcasing a range of primary substituted aromatic amines (Al Bay et al., 2010).

Microwave-Assisted Synthesis

Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting an efficient approach to synthesize diverse compounds (Tan, Lim, Dolzhenko, 2017).

properties

IUPAC Name |

(1R,2R)-2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H/t7-,8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVJODGRJUSSE-RHJRFJOKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)CN2C=CN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)

![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)

![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)